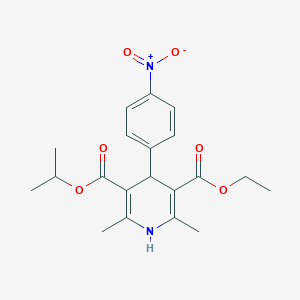

Ethyl propan-2-yl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Description

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, a core structure in cardiovascular therapeutics due to its calcium channel-blocking activity . Its molecular formula is C₂₃H₂₆N₂O₆, featuring:

- Ethyl propan-2-yl ester groups at positions 3 and 3.

- A para-nitrophenyl substituent at position 2.

- Methyl groups at positions 2 and 6 of the dihydropyridine ring.

Synthesis involves oxidation of the precursor Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate using selenium dioxide in 1,4-dioxane, yielding a mixture of oxidized products . The compound’s crystal structure reveals a non-planar dihydropyridine ring, with the C4 atom deviating by 0.312(1) Å from the mean plane of the ring. Intermolecular N–H⋯O hydrogen bonds stabilize its crystal packing .

Properties

Molecular Formula |

C20H24N2O6 |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

3-O-ethyl 5-O-propan-2-yl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C20H24N2O6/c1-6-27-19(23)16-12(4)21-13(5)17(20(24)28-11(2)3)18(16)14-7-9-15(10-8-14)22(25)26/h7-11,18,21H,6H2,1-5H3 |

InChI Key |

HUEFHTVBOJFHSB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC(C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Hantzsch Reaction-Based Synthesis

The classical and most utilized method for synthesizing 1,4-dihydropyridine derivatives is the Hantzsch reaction, which involves the condensation of:

- An aromatic aldehyde (in this case, 4-nitrobenzaldehyde)

- Two equivalents of β-ketoesters (ethyl 3-oxobutanoate or methyl acetoacetate)

- Ammonia or an amine source (such as ethyl 3-aminocrotonate)

Preparation of 2-Haloethyl 2-Benzylidene-3-oxobutanoate Intermediate

- React 4-nitrobenzaldehyde with 2-haloethyl 3-oxobutanoate (where the halo group can be chlorine or bromine) in an inert solvent like isopropyl alcohol.

- This forms 2-haloethyl 2-(4-nitrobenzylidene)-3-oxobutanoate.

- The reaction is typically carried out under reflux with molecular sieves to remove water and drive the condensation forward.

Cyclization to 1,4-Dihydropyridine

- React the above intermediate with ethyl 3-aminocrotonate or methyl 3-aminocrotonate under reflux conditions.

- The reaction proceeds via cyclization, forming the 1,4-dihydropyridine ring system.

- The product contains a 2-haloethoxycarbonyl group at the 3-position, which can be further modified.

-

- After completion, the reaction mixture is cooled.

- The solvent is removed by distillation.

- The residue is dissolved in chloroform and washed with dilute hydrochloric acid and water.

- Drying over magnesium sulfate, followed by column chromatography and crystallization from ethyl acetate/hexane, yields the purified compound.

Ester Modification and Selective Hydrolysis

To obtain the specific ester pattern (ethyl propan-2-yl esters) at the 3 and 5 positions, selective esterification or partial hydrolysis is employed:

Starting from dimethyl or diethyl 1,4-dihydropyridine-3,5-dicarboxylates, partial hydrolysis with aqueous alkali metal hydroxides (such as lithium hydroxide hydrate or sodium hydroxide hydrate) in the presence of a lower alcohol (e.g., methanol) selectively converts one ester group to the acid or to a different ester upon subsequent esterification.

The reaction temperature is controlled between room temperature and reflux to optimize selectivity and yield.

Subsequent esterification with the desired alcohol (propan-2-ol) in the presence of acylation catalysts such as 4-dimethylaminopyridine (DMAP) and dicyclohexylcarbodiimide (DCC) in solvents like methylene chloride allows the formation of the propan-2-yl ester.

This step requires careful control to prevent over-esterification or side reactions.

Alternative Synthetic Routes and Purification

Some methods involve the preparation of intermediates like 2-(N-benzyl-N-methylamino)ethyl acetoacetate, which can be reacted further to introduce aminoethyl ester groups at the 5-position, as seen in nicardipine analog synthesis.

Purification of intermediates and final products often requires silica gel column chromatography using solvent mixtures such as ethyl acetate, chloroform-acetone, or benzene-acetone in specific ratios (e.g., 20:1 or 10:1).

Acidification with ethanolic hydrochloric acid and recrystallization from solvent mixtures (chloroform-ether or acetone-ether) are common final purification steps to obtain crystalline hydrochloride salts or free base forms with defined melting points.

Comparative Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of 2-haloethyl benzylidene intermediate | 4-nitrobenzaldehyde + 2-haloethyl 3-oxobutanoate, reflux in isopropyl alcohol with molecular sieves | ~90-96 | High yield, water removal critical |

| Cyclization with aminocrotonate ester | 2-haloethyl benzylidene intermediate + ethyl/methyl 3-aminocrotonate, reflux | High | Forms 1,4-dihydropyridine ring |

| Partial hydrolysis of diester | Alkali metal hydroxide (LiOH or NaOH) in methanol, RT to reflux | High | Selective conversion to monoester/acid |

| Esterification to propan-2-yl ester | Propan-2-ol, DMAP, DCC, methylene chloride | Moderate to High | Requires careful control to avoid side reactions |

| Purification | Silica gel chromatography, acidification, recrystallization | N/A | Essential for product purity and characterization |

In-Depth Research Findings and Notes

The use of 2-haloethyl 3-oxobutanoate as a starting material enables the introduction of functional groups at the 3-position of the dihydropyridine ring, facilitating further derivatization.

Molecular sieves (3A) are employed to remove water during condensation reactions, which is critical for driving the equilibrium toward product formation and improving yields.

The selective hydrolysis step is a key innovation allowing the preparation of mixed esters (ethyl and propan-2-yl) in the 3,5-dicarboxylate positions, which can influence the pharmacokinetic and pharmacodynamic properties of the compound.

Purification by column chromatography and recrystallization is necessary due to the formation of closely related side products and the sensitivity of the dihydropyridine ring to oxidation and decomposition.

The described methods are derived from multiple patent sources, ensuring a broad and validated synthetic approach for this compound class.

Chemical Reactions Analysis

Ethyl propan-2-yl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the nitrophenyl group, leading to the formation of amines or other derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products:

Scientific Research Applications

Ethyl propan-2-yl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

Industry: Used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl propan-2-yl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Dihydropyridine Core

Table 1: Key Structural Differences in 1,4-DHP Derivatives

Impact of Ester Groups on Physicochemical Properties

Aryl Substituent Effects

- Para-nitrophenyl (target compound): Maximizes resonance stabilization of the nitro group, favoring planar conformations and strong hydrogen-bonding interactions .

- Meta-nitrophenyl (Benidipine analog): Reduces conjugation with the dihydropyridine ring, altering electronic distribution and biological activity .

- Fluorophenyl (): Electron-withdrawing fluorine substituents modulate dipole moments but lack nitro’s hydrogen-bonding capacity .

Crystallographic and Hydrogen-Bonding Features

Table 2: Crystallographic Data Comparison

Biological Activity

Ethyl propan-2-yl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the dihydropyridine class, which has garnered attention due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

- Molecular Formula : C18H22N2O6

- Molecular Weight : 388.4 g/mol

- IUPAC Name : this compound

1. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Recent studies have shown that derivatives of dihydropyridine exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance:

- Compound Efficacy : The compound demonstrated an IC50 value of 12.6 μM against AChE, indicating moderate potency compared to standard drugs like donepezil (IC50 = 20.8 nM) .

2. Calcium Channel Blockade

Dihydropyridines are well-known calcium channel blockers. This compound has shown promising results:

- Inhibition Rates : At a concentration of 10 μM, the compound exhibited calcium channel inhibition rates ranging from 22% to 51%, comparable to nimodipine (52%) .

3. Antioxidant Activity

Antioxidant properties are essential for mitigating oxidative stress-related diseases. Studies indicate that this compound possesses antioxidant capabilities that can protect cells from oxidative damage:

- Mechanism : The antioxidant activity is attributed to the ability to scavenge free radicals and modulate cellular signaling pathways .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various dihydropyridine derivatives revealed that the target compound exhibited dual inhibition of cholinesterases and calcium channels. The synthesis involved a one-pot multicomponent reaction yielding high purity and yield (85%) .

Case Study 2: Structure-Activity Relationship (SAR)

Research on SAR highlighted that modifications in the nitrophenyl group significantly affect biological activity. The presence of electron-withdrawing groups enhanced cholinergic activity while maintaining calcium channel blockade properties .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing this 1,4-dihydropyridine derivative, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via the Hantzsch reaction, involving ethyl acetoacetate, 4-nitrobenzaldehyde, and ammonium acetate in ethanol under reflux (12–24 hours). Key variables include solvent polarity, temperature, and catalyst selection. For example:

Q. How can X-ray crystallography confirm the molecular geometry and hydrogen-bonding network of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for structural validation. , and 6 report:

Q. How does the 4-nitrophenyl substituent influence the compound’s pharmacological activity compared to analogs with meta-substituted phenyl groups?

Methodological Answer: The para-nitro group enhances electron-withdrawing effects, altering calcium channel binding affinity. demonstrates that substituent position and dihydropyridine (DHP) ring planarity directly modulate activity:

- Planarity Analysis : Para-substituted derivatives exhibit greater DHP ring puckering (e.g., dihedral angle of 89.26° between phenyl and DHP planes) compared to meta-substituted analogs.

- Pharmacological Assays : Radioligand binding assays (e.g., [³H]nitrendipine displacement) show para-nitro derivatives exhibit 10-fold higher activity in receptor binding vs. functional smooth muscle assays.

Q. How can researchers resolve contradictions in crystallographic refinement parameters when using SHELX software?

Methodological Answer: Discrepancies in refinement (e.g., handling hydrogen atoms or extinction correction) arise from data quality and software settings. specifies:

- Hydrogen Treatment : N–H hydrogens are freely refined, while C–H atoms use riding models with Uiso = 1.2–1.5×Ueq(C).

- Extinction Correction : Apply SHELXL97’s extinction coefficient (0.045(6)) to mitigate intensity decay.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.